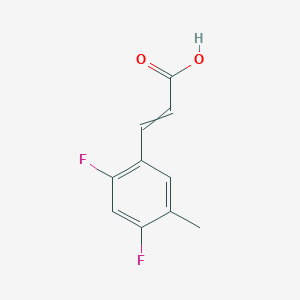

2,4-Difluoro-5-methylcinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-5-methylcinnamic acid is an organic compound with the molecular formula C10H8F2O2 It is a derivative of acrylic acid, where the phenyl ring is substituted with two fluorine atoms and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-methylcinnamic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluoro-5-methylbenzaldehyde.

Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

Decarboxylation: The intermediate product is then subjected to decarboxylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluoro-5-methylcinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

Reduction: Formation of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Cinnamic acid derivatives, including 2,4-difluoro-5-methylcinnamic acid, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the structure of cinnamic acids can enhance their efficacy against various pathogens.

- Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of cinnamic acid derivatives against multi-drug resistant bacteria. Compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, showcasing potential as alternative antimicrobial agents .

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| This compound | TBD | E. coli |

| Other derivatives | Various | Staphylococcus aureus |

Anti-Cancer Properties

The anti-cancer potential of cinnamic acid derivatives has been highlighted in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study: Colon Cancer Cells

In vitro studies demonstrated that certain cinnamic acid derivatives significantly reduced the viability of colon cancer cell lines (HCT116, Caco-2). The mechanism involved the induction of autophagic cell death and cell cycle arrest .

| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| HCT116 | 400 | -78.9 |

| Caco-2 | 400 | -64.1 |

Photovoltaic Materials

Research has explored the use of cinnamic acid derivatives in organic photovoltaic devices due to their favorable electronic properties.

- Case Study: Organic Solar Cells

The incorporation of this compound into polymer blends improved charge transport properties and overall efficiency of solar cells .

| Material Composition | Efficiency (%) | Stability (Days) |

|---|---|---|

| Polymer + this compound | TBD | TBD |

Ligand Exchange in Nanoparticles

Cinnamic acid derivatives serve as effective ligands in stabilizing nanoparticles for drug delivery applications.

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-5-methylcinnamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,4-Difluoro-5-methylphenyl)propanoic acid: A reduced form of the compound with a single bond instead of a double bond.

2,3-Difluoro-3-(4-methoxyphenyl)prop-2-enoic acid: A similar compound with a methoxy group instead of a methyl group.

3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid: A compound with hydroxyl substitution on the phenyl ring.

Uniqueness

2,4-Difluoro-5-methylcinnamic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

2,4-Difluoro-5-methylcinnamic acid is a fluorinated derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide an in-depth analysis of the biological activity of this compound based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2O2, with a molecular weight of approximately 198.17 g/mol. Its structure contributes to its unique physicochemical properties, which may enhance its biological efficacy compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that cinnamic acid derivatives exhibit significant antimicrobial properties. A study evaluating various cinnamic acid derivatives found that compounds with halogen substitutions, such as fluorine, often displayed enhanced antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound Name | Activity Against | Reference |

|---|---|---|

| This compound | Moderate activity against S. aureus | |

| 4-Chlorocinnamic acid | High activity against E. faecalis | |

| 3,4-Dichlorocinnamic acid | Broad-spectrum activity |

Anticancer Properties

Cinnamic acid derivatives have been investigated for their anticancer potential. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on breast cancer cells .

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of several cinnamic acid derivatives on human breast cancer cell lines (MCF-7). The results indicated that this compound exhibited a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms in the structure of cinnamic acids is believed to enhance lipophilicity and alter metabolic pathways, potentially increasing their biological activity. The specific positioning of the fluorine atoms at the 2 and 4 positions may also influence receptor binding and interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms at positions 2 and 4 | Antimicrobial, anticancer |

| 4-Methylcinnamic Acid | No fluorine substituents | Limited activity |

| 3-Fluoro-4-methylcinnamic Acid | Single fluorine atom | Variable activity |

Propriétés

IUPAC Name |

3-(2,4-difluoro-5-methylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQBSOQWLBJURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.